molecular formula C12H12N2O2S B14268980 N-[(4-Methoxyphenyl)methyl](1,3-thiazol-2-yl)methanimine N-oxide CAS No. 188806-18-0

N-[(4-Methoxyphenyl)methyl](1,3-thiazol-2-yl)methanimine N-oxide

Cat. No.: B14268980
CAS No.: 188806-18-0
M. Wt: 248.30 g/mol
InChI Key: YYXNEWKFMNKWMH-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)methylmethanimine N-oxide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)methylmethanimine N-oxide typically involves the reaction of (4-methoxyphenyl)methanamine with 1,3-thiazole-2-carbaldehyde under oxidative conditions. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to introduce the N-oxide functionality .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar oxidative conditions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)methylmethanimine N-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Methoxyphenyl)methylmethanimine N-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)methylmethanimine N-oxide involves its interaction with specific molecular targets and pathways. The thiazole ring and N-oxide functionality can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)methylmethanimine
  • N-(4-Methoxyphenyl)methylmethanamine
  • N-(4-Methoxyphenyl)methylacetamide

Uniqueness

N-(4-Methoxyphenyl)methylmethanimine N-oxide is unique due to the presence of the N-oxide functionality, which imparts distinct chemical and biological properties. This functionality can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

188806-18-0

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(1,3-thiazol-2-yl)methanimine oxide

InChI

InChI=1S/C12H12N2O2S/c1-16-11-4-2-10(3-5-11)8-14(15)9-12-13-6-7-17-12/h2-7,9H,8H2,1H3

InChI Key

YYXNEWKFMNKWMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C[N+](=CC2=NC=CS2)[O-]

Origin of Product

United States

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